

# In-Depth Technical Guide to the Toxicological Profile of (Rac)-Bifenthrin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Bifenthrin

Cat. No.: B8074840

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**(Rac)-Bifenthrin** is a synthetic pyrethroid insecticide widely used in agricultural and residential settings. As a non-cyano, Type I pyrethroid, its primary mechanism of neurotoxicity involves the disruption of voltage-gated sodium channels in the nervous system. This guide provides a comprehensive overview of the toxicological profile of **(Rac)-Bifenthrin**, detailing its mechanism of action, pharmacokinetic properties, and diverse toxicological endpoints. Quantitative data from acute, sub-chronic, and chronic toxicity studies are systematically presented. Furthermore, this document outlines the methodologies for key toxicological assessments and visualizes critical pathways and experimental workflows to facilitate a deeper understanding of its biological interactions. Regulatory classifications and established reference doses are also summarized to provide a complete toxicological landscape of this compound.

## Mechanism of Action

**(Rac)-Bifenthrin** exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in neurons.<sup>[1]</sup> By binding to the open state of these channels, bifenthrin delays their closure, leading to a prolonged influx of sodium ions.<sup>[2]</sup> This persistent depolarization results in nerve hyperexcitability, characterized by repetitive firing, tremors, and eventual paralysis in insects.<sup>[3]</sup> While the fundamental mechanism is similar in mammals, differences in sodium channel

sensitivity, higher body temperature, and more efficient metabolism contribute to a lower toxicity profile in mammalian species.[\[2\]](#)

Recent studies suggest that bifenthrin may exhibit a mixed Type I/II mode of action, as it can also induce some effects characteristic of Type II pyrethroids.[\[4\]](#) Additionally, at sub-lethal concentrations, bifenthrin has been shown to disrupt calcium homeostasis and signaling pathways, such as the mTOR pathway, independent of its primary action on sodium channels, which may contribute to its developmental neurotoxicity.

Below is a diagram illustrating the signaling pathway of bifenthrin's interaction with voltage-gated sodium channels.



[Click to download full resolution via product page](#)

Bifenthrin's interaction with voltage-gated sodium channels.

## Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of **(Rac)-Bifenthrin** is characterized by slow absorption, wide distribution, rapid metabolism, and efficient excretion.

- Absorption: Following oral administration, bifenthrin is slowly and incompletely absorbed from the gastrointestinal tract.[5] Dermal absorption is generally low.
- Distribution: Due to its lipophilic nature, bifenthrin distributes to various tissues, with a tendency to accumulate in fatty tissues.
- Metabolism: Bifenthrin undergoes extensive metabolism in the liver, primarily through two main pathways:
  - Hydrolysis: Cleavage of the ester linkage, a common metabolic route for pyrethroids.
  - Oxidation: Primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. The major metabolites include 2-methyl-3-phenylbenzyl alcohol and 2-methyl-3-phenylbenzoic acid.[1]
- Excretion: The metabolites of bifenthrin are rapidly excreted from the body, primarily in the feces, with a smaller proportion eliminated in the urine.[6] Most of the administered dose is excreted within 3 to 7 days.[5]

The metabolic pathway of bifenthrin is depicted in the following diagram.



[Click to download full resolution via product page](#)

Metabolic pathway of bifenthrin.

## Toxicological Endpoints

### Acute Toxicity

**(Rac)-Bifenthrin** exhibits moderate to high acute toxicity depending on the route of administration and the species. Signs of acute toxicity are consistent with its neurotoxic mechanism of action and include tremors, convulsions, salivation, and ataxia.<sup>[7]</sup>

Table 1: Acute Toxicity of **(Rac)-Bifenthrin**

| Species        | Route         | LD50/LC50     | Reference           |
|----------------|---------------|---------------|---------------------|
| Rat (female)   | Oral          | 54 mg/kg      | <a href="#">[7]</a> |
| Rat (male)     | Oral          | 70 mg/kg      | <a href="#">[7]</a> |
| Mouse          | Oral          | 43 mg/kg      | <a href="#">[1]</a> |
| Rabbit         | Dermal        | >2,000 mg/kg  | <a href="#">[7]</a> |
| Rat            | Inhalation    | 0.8 mg/L (4h) | <a href="#">[6]</a> |
| Mallard Duck   | Oral          | 2,150 mg/kg   | <a href="#">[7]</a> |
| Bobwhite Quail | Oral          | 1,800 mg/kg   | <a href="#">[1]</a> |
| Rainbow Trout  | Aquatic (96h) | 0.15 µg/L     | <a href="#">[2]</a> |
| Daphnia magna  | Aquatic (48h) | 1.6 µg/L      | <a href="#">[2]</a> |

## Sub-chronic and Chronic Toxicity

Repeated exposure to **(Rac)-Bifenthrin** can lead to cumulative neurotoxic effects. The primary endpoint observed in sub-chronic and chronic studies is tremors.

Table 2: Sub-chronic and Chronic Toxicity of **(Rac)-Bifenthrin** (No-Observed-Adverse-Effect Level - NOAEL and Lowest-Observed-Adverse-Effect-Level - LOAEL)

| Species | Duration        | NOAEL         | LOAEL         | Endpoint                        | Reference           |
|---------|-----------------|---------------|---------------|---------------------------------|---------------------|
| Rat     | 90-day          | 3.8 mg/kg/day | 7.5 mg/kg/day | Tremors                         | <a href="#">[6]</a> |
| Dog     | 1-year          | 1.5 mg/kg/day | 3.0 mg/kg/day | Tremors                         | <a href="#">[6]</a> |
| Rabbit  | 21-day (dermal) | 100 mg/kg/day | 500 mg/kg/day | Tremors, loss of muscle control | <a href="#">[1]</a> |

## Carcinogenicity

The carcinogenic potential of **(Rac)-Bifenthrin** has been evaluated in long-term rodent bioassays. The U.S. Environmental Protection Agency (EPA) has classified bifenthrin as a Group C "Possible Human Carcinogen".<sup>[5]</sup> This classification is based on an increased incidence of urinary bladder tumors in male mice at high doses.<sup>[6]</sup> However, carcinogenicity was not observed in rats.<sup>[5]</sup>

## Genotoxicity

**(Rac)-Bifenthrin** has been tested in a battery of in vitro and in vivo genotoxicity assays. The majority of studies have shown that bifenthrin is not genotoxic.<sup>[6]</sup> It did not induce mutations in the Ames test and was negative in in vivo rat bone marrow cytogenetic assays.<sup>[1]</sup>

## Reproductive and Developmental Toxicity

**(Rac)-Bifenthrin** is not considered a primary reproductive or developmental toxicant. In a two-generation reproductive toxicity study in rats, no adverse effects on reproductive parameters were observed at the highest dose tested.<sup>[6]</sup> Developmental toxicity, such as an increased incidence of hydroureter, was only observed at doses that were also maternally toxic (i.e., caused tremors in the dams).<sup>[6]</sup> Bifenthrin did not cause birth defects in rats or rabbits.<sup>[5][6]</sup>

Table 3: Reproductive and Developmental Toxicity of **(Rac)-Bifenthrin**

| Species | Study Type                  | NOAEL<br>(Maternal) | NOAEL<br>(Developmental) | Endpoint                                      | Reference |
|---------|-----------------------------|---------------------|--------------------------|-----------------------------------------------|-----------|
| Rat     | Two-generation reproduction | 3.0 mg/kg/day       | 5.0 mg/kg/day            | Reduced maternal body weight, tremors         | [6]       |
| Rat     | Developmental (gavage)      | 1.0 mg/kg/day       | 1.0 mg/kg/day            | Maternal tremors, increased fetal hydroureter | [6]       |
| Rabbit  | Developmental (gavage)      | 2.7 mg/kg/day       | 8.0 mg/kg/day            | Maternal head and forelimb twitching          | [1]       |

## Experimental Protocols

The toxicological evaluation of **(Rac)-Bifenthrin** follows standardized protocols established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA's Office of Chemical Safety and Pollution Prevention (OCSPP).

## Carcinogenicity Bioassay (Following OECD Guideline 451)

- **Test System:** Typically, two rodent species (e.g., rats and mice) are used. Groups of at least 50 males and 50 females per dose level are recommended.
- **Dose Administration:** The test substance is administered daily, usually in the diet, for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels plus a concurrent control group are used.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly for the first 13 weeks and monthly thereafter.

- Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected for histopathological evaluation.
- Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

## Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

- Test System: The rat is the preferred species.
- Experimental Design: The study involves two generations of animals (P and F1). The P generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation. The F1 generation is selected from the offspring of the P generation and is also exposed to the test substance through maturity, mating, and the production of an F2 generation.
- Endpoints:
  - Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights and histopathology of reproductive organs.
  - Offspring: Viability, sex ratio, body weight, physical and functional development, and gross pathology.
- Data Analysis: Reproductive and developmental indices are calculated and statistically compared between treated and control groups.

## Developmental Neurotoxicity Study (Following OECD Guideline 426)

- Test System: The rat is the preferred species.
- Exposure Period: Mated females are exposed to the test substance from gestation day 6 through lactation day 21.

- Assessments:
  - Maternal: Clinical observations, body weight, and food consumption.
  - Offspring: Viability, body weight, physical development landmarks, motor activity, auditory startle response, learning and memory, and brain weights and neuropathology at various postnatal ages.
- Data Analysis: Behavioral and neuropathological data are statistically analyzed to identify any treatment-related effects on the developing nervous system.

The general workflow for a developmental neurotoxicity study is illustrated below.



[Click to download full resolution via product page](#)

Workflow for a developmental neurotoxicity study.

## Environmental Fate and Ecotoxicology

**(Rac)-Bifenthrin** has a low potential to contaminate groundwater due to its low water solubility and strong adsorption to soil particles.<sup>[1]</sup> However, it can enter surface waters through runoff and spray drift. In aquatic environments, it is highly toxic to fish and aquatic invertebrates.<sup>[1][7]</sup> Bifenthrin is also very highly toxic to bees.<sup>[1]</sup> It is relatively stable to hydrolysis and photolysis in water.<sup>[1]</sup>

The workflow for assessing the aquatic ecotoxicity of a pesticide like bifenthrin is outlined below.



[Click to download full resolution via product page](#)

Workflow for aquatic ecotoxicology assessment.

## Regulatory Information and Reference Doses

Regulatory agencies have established reference doses for bifenthrin to protect human health.

Table 4: Regulatory Reference Doses for Bifenthrin

| Agency/Guideline | Reference Dose                | Value           | Basis                                                                                                | Reference |
|------------------|-------------------------------|-----------------|------------------------------------------------------------------------------------------------------|-----------|
| U.S. EPA         | Acute Reference Dose (aRfD)   | 0.328 mg/kg/day | LOAEL of 70.3 mg/kg/day for clinical observations, motor activity, and mortality in rats.            | [1]       |
| U.S. EPA         | Chronic Reference Dose (cRfD) | 0.013 mg/kg/day | LOAEL of 2.7 mg/kg/day for increased incidence of tremors in a one-year oral toxicity study in dogs. | [1]       |
| JMPR             | Acceptable Daily Intake (ADI) | 0.02 mg/kg bw   | NOAEL of 1.5 mg/kg bw/day for decreased body-weight gain and tremors in a 1-year study in dogs.      | [6]       |

## Conclusion

The toxicological profile of **(Rac)-Bifenthrin** is well-characterized, with its primary mode of action being the disruption of voltage-gated sodium channels. It exhibits moderate to high acute toxicity, with neurotoxic signs such as tremors being the most sensitive endpoint in repeated dose studies. While classified as a possible human carcinogen based on mouse data, it is not considered genotoxic or a primary reproductive or developmental toxicant. Its high toxicity to aquatic organisms and bees necessitates careful management to mitigate environmental risks. The established reference doses provide a basis for risk assessment and ensuring human safety. This technical guide provides a comprehensive resource for

professionals involved in the research, development, and safety assessment of **(Rac)-Bifenthrin**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bifenthrin Technical Fact Sheet [npic.orst.edu]
- 2. Risk Assessment of a Synthetic Pyrethroid, Bifenthrin on Pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. Bifenthrin Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifenthrin Fact Sheet [npic.orst.edu]
- 6. fao.org [fao.org]
- 7. 4farmers.com.au [4farmers.com.au]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Toxicological Profile of (Rac)-Bifenthrin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8074840#toxicological-profile-of-rac-bifenthrin>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)